(R)-N-(2-Naphthyl) tert-butanesulfinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(R)-2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-14(2,3)17(16)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10,15H,1-3H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONCAVGABOZOLI-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R N 2 Naphthyl Tert Butanesulfinamide
Direct N-Arylation Approaches to Chiral Sulfinamides
Direct N-arylation methods involve the formation of the C-N bond between a naphthyl group and the nitrogen atom of the sulfinamide. Transition metal-catalyzed cross-coupling reactions are the most prominent in this category.
Transition Metal-Catalyzed C-N Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for the synthesis of aryl amines and has been successfully applied to the formation of N-aryl sulfinamides. globethesis.comnih.gov This methodology allows for the coupling of an aryl halide or triflate with an amine, in this case, (R)-tert-butanesulfinamide.
A key study demonstrated the efficacy of a palladium-based catalytic system for the C-N cross-coupling of chiral tert-butanesulfinamide with various aryl halides, including 2-bromonaphthalene. globethesis.com The reaction proceeds with high yield and, crucially, without racemization of the chiral sulfur center. The optimal conditions for this transformation were identified through systematic investigation of catalyst, ligand, base, and solvent.
| Parameter | Condition | Reference |
|---|---|---|
| Palladium Source | 1 mol% Pd₂(dba)₃ | globethesis.com |
| Ligand | 5 mol% tBu-XPhos | globethesis.com |
| Base | 2 eq. NaOH | globethesis.com |
| Solvent | Toluene (B28343) with 5% water | globethesis.com |
| Temperature | 90°C | globethesis.com |
| Duration | 20 hours | globethesis.com |
The addition of a small amount of water to the reaction mixture was found to be critical for achieving high yields. globethesis.com This protocol provides a direct and efficient route to (R)-N-(2-Naphthyl) tert-butanesulfinamide from readily available starting materials. The versatility of the Buchwald-Hartwig amination allows for a broad substrate scope, although the reactivity of aryl chlorides is generally lower than that of aryl bromides and iodides. globethesis.com
Alternative Electrophilic or Nucleophilic Arylation Strategies
Beyond palladium catalysis, other methods for the N-arylation of sulfinamides have been explored. Copper-catalyzed reactions, often referred to as Ullmann condensations, represent a classical and still relevant alternative. nih.gov These reactions typically involve the coupling of an aryl halide (often an iodide) with a nucleophile in the presence of a copper catalyst.
The direct condensation of 2-naphthylamine (B18577) with tert-butanesulfinyl chloride is a viable, more direct approach. This method forms the desired N-S bond through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfinyl chloride.
Furthermore, copper-catalyzed N-arylation of sulfonamides and sulfinamides has been developed, offering an alternative to palladium-based systems. acs.org These methods can be advantageous due to the lower cost of copper catalysts. For instance, the combination of copper salts with ligands like oxalamides has been shown to effectively catalyze the N-arylation of sulfonamides with aryl bromides. acs.org While specific examples for the synthesis of this compound using these copper-catalyzed systems are not extensively detailed in readily available literature, the general principles suggest their potential applicability.
| Method | Aryl Source | Sulfur Source | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Ullmann Condensation | 2-Iodonaphthalene | (R)-tert-Butanesulfinamide | Copper(I) salt | nih.gov |
| Direct Condensation | 2-Naphthylamine | (R)-tert-Butanesulfinyl chloride | Base | researchgate.net |
| Copper-Catalyzed Amination | 2-Bromonaphthalene | (R)-tert-Butanesulfinamide | Cu₂O / Ligand | acs.org |
Derivatization Routes from Pre-formed (R)-tert-Butanesulfinamide
A widely employed and highly effective strategy for the synthesis of this compound involves the derivatization of the readily available chiral precursor, (R)-tert-butanesulfinamide. This approach typically involves the condensation of the sulfinamide with a suitable naphthyl-containing electrophile, such as an aldehyde or a ketone.
The condensation of (R)-tert-butanesulfinamide with 2-naphthaldehyde (B31174) or a 2-naphthyl ketone is a common method. researchgate.net This reaction is typically catalyzed by a Lewis acid, with titanium(IV) ethoxide (Ti(OEt)₄) being a frequently used catalyst. The reaction proceeds through the formation of an N-sulfinyl-imine intermediate.
A representative procedure involves reacting (R)-tert-butanesulfinamide with a 2-naphthyl ketone in a 1.4:1 molar ratio in tetrahydrofuran (B95107) (THF) as the solvent, under inert conditions. The reaction is stirred for approximately 12 hours, followed by an aqueous workup and purification by column chromatography to yield the desired product. researchgate.net
| Naphthyl Source | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 2-Naphthaldehyde | Ti(OEt)₄ | THF | - | researchgate.net |
| 4-Methyltetralone (a 2-naphthyl derived ketone) | Ti(OEt)₄ | THF | 50-78% | researchgate.net |
Enantiomeric Purity and Scalability Considerations in the Synthesis of this compound
Maintaining the enantiomeric integrity of the chiral sulfur center is paramount in the synthesis of this compound. The methods described, particularly the Buchwald-Hartwig amination and the derivatization from (R)-tert-butanesulfinamide, have been shown to proceed with high fidelity, yielding the product with high enantiomeric excess (ee). For instance, synthesis via direct coupling has been reported to yield the product in >98% ee. researchgate.net
The enantiomeric purity of the final product is intrinsically linked to the enantiomeric purity of the starting (R)-tert-butanesulfinamide. Significant efforts have been made to develop scalable and efficient syntheses of enantiopure tert-butanesulfinamide, which is a cornerstone for the production of a wide array of chiral amines and their derivatives. Improved procedures for the large-scale production of tert-butanesulfinamide have been reported, which are crucial for the industrial application of its derivatives.
Application As a Chiral Ligand in Metal Catalyzed Asymmetric Reactions
Design Principles for (R)-N-(2-Naphthyl) tert-Butanesulfinamide-Derived Ligands
The efficacy of ligands derived from this compound in asymmetric catalysis stems from a combination of well-defined stereoelectronic properties and the steric influence exerted by its constituent parts. The design of these ligands hinges on the strategic placement of the bulky tert-butyl group, the stereogenic sulfur center, and the expansive 2-naphthyl moiety to create a highly specific and influential chiral environment around a metal center.
Stereoelectronic Properties and Steric Influence of the 2-Naphthyl Moiety
The 2-naphthyl group is a critical component, contributing significantly to the ligand's ability to control the stereochemical outcome of a reaction. Its large, rigid, and planar aromatic system provides substantial steric bulk. This steric hindrance can effectively shield one face of the catalytic complex, directing the approach of a substrate from a less hindered trajectory and thus influencing the formation of one enantiomer over the other. acs.org The extended π-system of the naphthyl group can also engage in π-stacking interactions with substrates or other parts of the ligand, further ordering the transition state assembly and enhancing stereochemical discrimination.
Electronically, the naphthyl group acts as an aromatic "chiral fence," a feature noted in the design of various sulfoxide- and sulfinamide-olefin ligands. arkat-usa.org This electronic framework, directly connected to the nitrogen atom of the sulfinamide, influences the electron density at the metal center, which in turn modulates the catalyst's reactivity and selectivity. The interplay between the steric and electronic effects of the 2-naphthyl group is crucial for creating a well-defined chiral pocket that dictates the stereoselective course of the catalytic cycle. acs.orgarkat-usa.org
Chiral Information Transfer from the Sulfur Stereocenter and Naphthyl Group
The primary source of chirality in these ligands is the stereogenic sulfur atom of the tert-butanesulfinyl group. wikipedia.orgacs.org This chiral center is robust and its configuration is effectively relayed to the substrate via the metal center. The process of chiral information transfer is a multi-step phenomenon. First, the ligand coordinates to the metal, with the sulfur's lone pair of electrons and often another donor atom (like an olefin or a phosphine (B1218219) group engineered into the ligand) forming a chelate ring.
The orientation of the bulky tert-butyl group and the 2-naphthyl group, fixed by the sulfur's configuration, creates a distinct and asymmetric environment. nih.govsigmaaldrich.com The 2-naphthyl group, in particular, can control the spatial arrangement of the substrate by positioning it to avoid steric clashes, thereby exposing one prochiral face of the substrate to the reactive site of the catalyst. arkat-usa.org For instance, in conjugate additions, a proposed model for a rhodium complex with an (R)-sulfinamide ligand shows the naphthyl group shielding one side of the complex, forcing the substrate (e.g., cyclohexenone) to coordinate in a specific orientation that leads to the preferential formation of the (S)-product. arkat-usa.org This effective transfer of chirality from the sulfur atom and the orienting effect of the naphthyl group are fundamental to the high enantioselectivities observed in reactions catalyzed by these systems. nih.gov
Asymmetric Conjugate Addition Reactions
Ligands derived from this compound have been successfully employed in asymmetric conjugate addition reactions, a powerful method for carbon-carbon bond formation. These reactions, particularly those catalyzed by rhodium and copper, benefit significantly from the well-defined chiral environment provided by these ligands.
Rhodium-Catalyzed 1,4-Additions of Organometallic Reagents to Unsaturated Carbonyl Compounds
Rhodium catalysts, when complexed with chiral sulfinamide-olefin ligands, have shown high efficacy in the asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds. arkat-usa.orgorgsyn.org Research has demonstrated that N-aryl tert-butanesulfinamide-olefin ligands, including naphthyl-substituted variants, can induce high enantioselectivity in the addition of arylboronic acids to cyclic enones. arkat-usa.org
For example, in the reaction of phenylboronic acid with 2-cyclohexenone, a catalyst system comprising a rhodium(I) precursor and a chiral N-(2-naphthylallyl)-tert-butanesulfinamide ligand can deliver the 1,4-addition product with high conversion and enantiomeric excess (ee). arkat-usa.org The success of these reactions highlights the ability of the naphthyl-sulfinamide ligand framework to create a highly organized and selective catalytic environment. acs.orgnih.gov
| Substrate | Arylboronic Acid | Catalyst System | Yield (%) | ee (%) | Reference |
| 2-Cyclohexenone | Phenylboronic acid | Rh(acac)(C₂H₄)₂ / N-(2-naphthylallyl)-(R)-tert-butanesulfinamide | >99 | 95 (S) | arkat-usa.org |
| 2-Cyclopentenone | Phenylboronic acid | Rh(acac)(C₂H₄)₂ / N-(2-naphthylallyl)-(R)-tert-butanesulfinamide | >99 | 93 (S) | arkat-usa.org |
Other Metal-Catalyzed Michael-Type Additions
Beyond rhodium, other metals like copper have been utilized for asymmetric conjugate additions. Copper-catalyzed systems are particularly effective for the addition of organometallic reagents such as Grignard reagents and organozinc compounds to various Michael acceptors. nih.govrsc.orgbeilstein-journals.org While direct examples using this compound as a ligand are less common in the searched literature, the underlying principles are well-established with other tert-butanesulfinyl imines. These reactions proceed with high diastereoselectivity, where the sulfinyl group directs the nucleophilic attack on the C=N bond of α,β-unsaturated sulfinyl imines. nih.govdntb.gov.ua This strategy has been used to synthesize β-branched chiral amines with excellent stereocontrol. nih.gov
The versatility of the tert-butanesulfinyl group in directing such additions suggests that ligands derived from the naphthyl variant could be similarly effective in related copper-catalyzed Michael-type additions, offering a pathway to chiral products with high optical purity. nih.govnih.gov
Asymmetric Hydrogenation and Hydrosilylation Reactions
The application of this compound extends to asymmetric reduction reactions, including hydrogenation and hydrosilylation, which are fundamental transformations in organic synthesis for producing chiral alcohols and amines. wikipedia.org
In the realm of asymmetric hydrogenation, chiral ligands are crucial for differentiating between the prochiral faces of ketones or imines. Ruthenium catalysts complexed with chiral diphosphine and diamine ligands are well-known for their high efficiency in these reactions. nih.gov While specific data for this compound-derived ligands in this context is sparse in the provided results, the structural motifs are relevant. For example, manganese catalysts have been used for the asymmetric transfer hydrogenation of diarylimines, where substrates bearing a 2-naphthyl group were successfully reduced with excellent enantioselectivity (up to 97% ee). acs.org This demonstrates the compatibility of the naphthyl moiety within the chiral recognition process of a hydrogenation catalyst.
Furthermore, (S)-tert-butylsulfinamide itself has been used in conjunction with a frustrated Lewis pair catalyst for the metal-free asymmetric transfer hydrogenation of N-unprotected indoles, showcasing the utility of the sulfinamide group in reduction catalysis. nih.gov Given the established success of sulfinamide-based ligands in various asymmetric transformations, it is plausible that appropriately designed P,N-ligands or other chelating structures derived from this compound could serve as effective components in metal-catalyzed (e.g., Iridium, Ruthenium, Rhodium) asymmetric hydrogenation and hydrosilylation of prochiral ketones and imines. wikipedia.orgyale.edu
| Reaction Type | Substrate Type | Catalyst System | Key Feature | ee (%) | Reference |
| Transfer Hydrogenation | Diarylimine with 2-naphthyl group | Manganese / Chiral Ligand | High enantioselectivity for naphthyl substrate | 97 | acs.org |
| Transfer Hydrogenation | N-unprotected Indoles | HB(C₆F₅)₂ / (S)-tert-butylsulfinamide | Metal-free system | 40-78 | nih.gov |
Asymmetric C-C and C-Heteroatom Cross-Coupling Reactions
There is a lack of specific documented examples where this compound itself serves as a controlling chiral ligand for asymmetric C-C or C-heteroatom cross-coupling reactions. The literature on metal-catalyzed cross-couplings of sulfonamides or their derivatives typically involves either the sulfonamide as a substrate (N-arylation) or the use of other, more complex ligand systems. researchgate.net
For context, the related field of asymmetric synthesis often achieves the creation of chiral amines, which can be products of C-N cross-coupling, through the use of (R)-tert-butanesulfinamide as a chiral auxiliary. nih.gov For instance, chiral diamines and amino alcohols have been synthesized via reductive cross-coupling of N-tert-butanesulfinyl imines with other imines or aldehydes, mediated by reagents like samarium(II) iodide. nih.gov These are not ligand-controlled catalytic cross-couplings but rather stoichiometric auxiliary-controlled reactions.
The development of nickel-catalyzed cross-couplings for forming C-N bonds with sulfonamides as nucleophiles has been reported, but these reactions rely on specialized phosphine ligands, such as DalPhos, to achieve high efficiency. researchgate.net
Other Enantioselective Transformations Mediated by N-(2-Naphthyl) tert-Butanesulfinamide as a Ligand
As with cross-coupling reactions, there is no significant body of evidence for this compound acting as a primary chiral ligand in other enantioselective transformations. Its utility is overwhelmingly demonstrated as a chiral auxiliary.
In this auxiliary role, the compound is a precursor to N-sulfinyl imines, which are versatile intermediates. These imines undergo a wide range of diastereoselective reactions, including:
Additions of Organometallic Reagents: The addition of Grignard, organolithium, and organozinc reagents to N-tert-butanesulfinyl imines is a foundational method for creating chiral amines. wikipedia.org
Reductions: Diastereoselective reduction of N-sulfinyl ketimines provides access to chiral amines.
Cycloadditions: Chiral N-sulfinyl imines participate in cycloaddition reactions to form various nitrogen-containing heterocycles. nih.govnih.gov
Mannich-like Reactions: The compound can act as an auxiliary in diastereoselective Mannich reactions.
These transformations rely on the stereodirecting power of the tert-butanesulfinyl group attached to the substrate. The stereochemical outcome is dictated by the approach of the nucleophile to the imine, which is sterically hindered on one face by the bulky auxiliary.
Mechanistic Investigations and Stereochemical Rationalization of R N 2 Naphthyl Tert Butanesulfinamide Mediated Processes
Proposed Transition State Models in Asymmetric Catalysis
The stereochemical outcome of reactions involving N-sulfinyl imines is largely dictated by the conformational rigidity of the transition state. The bulky tert-butyl group, in conjunction with the N-substituent (such as the 2-naphthyl group), creates a highly biased steric environment that directs the approach of a nucleophile. wikipedia.orgnuph.edu.ua
In numerous reactions, particularly the addition of organometallic reagents to N-sulfinyl imines, the coordination of a Lewis acid is fundamental to achieving high stereoselectivity. nih.gov A widely accepted model involves the formation of a rigid, six-membered chair-like transition state where a metal coordinates to both the sulfinyl oxygen and the imine nitrogen. nih.gov This chelation model, often referred to as the Davis-Ellman transition state model, explains the high diastereoselectivity observed in additions of Grignard and organolithium reagents in non-coordinating solvents. wikipedia.orgnih.gov The bulky tert-butyl group attached to the sulfur atom effectively shields one face of the imine, compelling the nucleophile to attack from the less hindered face. beilstein-journals.org The choice of Lewis acid can also influence the reaction pathway and stereochemical outcome. nih.govrsc.org
Computational Chemistry and Molecular Modeling Studies
Computational methods, especially Density Functional Theory (DFT), have become indispensable tools for gaining a deeper, quantitative understanding of the reaction mechanisms and for rationalizing the stereochemical outcomes. nih.govnih.gov
DFT calculations have been successfully employed to model the transition states of various reactions involving N-sulfinyl imines. nih.govmdpi.com These studies can compute the relative energies of different possible transition state structures, providing a theoretical foundation for the experimentally observed stereoselectivity. For instance, in the synthesis of dibenzoazaspirodecanes via the addition of a Grignard reagent to chiral N-tert-butanesulfinyl imines, DFT calculations correctly predicted the experimental results by identifying a six-membered ring cyclic transition state as the most favorable pathway. nih.gov Similarly, DFT has been used to elucidate the mechanism in copper-catalyzed reactions, where the sulfinamide acts as both a directing group and a nucleophile. nih.gov These computational models highlight how steric and electronic factors of the sulfinamide and the reactants synergize to create a highly ordered and energetically favorable transition state. nih.gov
A major strength of computational modeling is its capacity to predict the stereochemical outcomes of reactions with a high degree of accuracy. By comparing the calculated activation energies for the formation of different stereoisomers, researchers can predict which diastereomer or enantiomer will be the major product. The close correlation between these theoretical predictions and experimental findings serves to validate the proposed mechanistic models. This predictive capability is highly valuable for optimizing reaction conditions and for the rational design of new, more effective chiral auxiliaries and catalysts.
Table 1: Comparison of DFT-Predicted vs. Experimental Diastereoselectivity
| Reaction Type | Substrate | Reagent | Predicted d.r. (Major Isomer) | Experimental d.r. (Major Isomer) | Source |
| Grignard Addition | N-sulfinyl imine | 2-bromobenzylmagnesium bromide | High | High | nih.gov |
| Aziridination | N-sulfinyl trifluoromethyl ketimine | Dimethylsulfoxonium methylide | Not explicitly calculated, but model rationalizes outcome | 86:14 to >99:1 | beilstein-journals.org |
| Nitro-Mannich Reaction | Chiral sulfinyl imine | Ethyl 4-nitrobutanoate | Not explicitly calculated, but model rationalizes outcome | High facial diastereoselectivity | nih.gov |
This table provides examples where computational models have successfully rationalized or could predict the high diastereoselectivity observed in experiments.
Spectroscopic Techniques for Elucidating Chiral Recognition and Reaction Mechanisms (e.g., NMR, X-ray Crystallography)
While computational studies provide theoretical insights, spectroscopic methods offer direct experimental evidence of the structures and interactions that govern chiral recognition and reaction mechanisms.
X-ray crystallography has been particularly instrumental, providing unambiguous, solid-state structural data for many N-tert-butanesulfinyl imines and their reaction products. beilstein-journals.org These crystal structures have confirmed the absolute configuration of newly formed stereocenters and have provided a static snapshot that strongly supports the proposed transition state geometries. beilstein-journals.org For example, the absolute configuration of trifluoromethylated aziridines and various other addition products has been definitively determined by X-ray analysis, validating the stereochemical models used to explain their formation. beilstein-journals.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for probing reaction mechanisms in solution. It can be used to characterize intermediates and to study the dynamic interactions between the chiral auxiliary, substrates, and reagents. Variable-temperature NMR experiments, for instance, can provide information on conformational equilibria and the energy barriers between different states, offering a more dynamic picture of the reaction pathway.
Influence of Reaction Parameters on Stereochemical Outcome (Solvent, Temperature, Additives)
The stereochemical outcome of chemical reactions orchestrated by chiral auxiliaries is profoundly influenced by various reaction parameters. In the context of processes mediated by sulfinamides, the choice of solvent, the reaction temperature, and the presence of additives can significantly dictate the degree of stereoselectivity. These parameters affect the conformational rigidities of transition states and the nature of interactions between the reactants.
The stereochemical course of nucleophilic additions to N-tert-butanesulfinyl imines, for instance, is often rationalized by either a cyclic or an acyclic transition state model. The operative model is largely dependent on the solvent and any additives present.
Solvent Effects
The solvent plays a crucial role in the stereochemical outcome of many reactions. Non-coordinating solvents, such as toluene (B28343) and dichloromethane (B109758), tend to favor a rigid, chelated six-membered ring transition state, often referred to as a Zimmermann-Traxler-type model. In this model, the metal cation coordinates with both the sulfinyl oxygen and the imine nitrogen, leading to a more predictable facial selectivity during the nucleophilic attack.
In contrast, coordinating solvents like tetrahydrofuran (B95107) (THF) can disrupt this chelation. The solvent molecules themselves solvate the metal cation, leading to a more flexible, open-chain transition state. This can alter the preferred trajectory of the nucleophile and, consequently, impact the diastereoselectivity of the addition. For example, in the condensation of aldehydes or ketones with tert-butanesulfinamides, solvents like THF and dichloromethane are commonly employed, with dehydrating agents such as Ti(OEt)4 or CuSO4. The choice of solvent can also affect the efficiency of subsequent process steps, such as solvent switching and water removal. For instance, using toluene as a co-solvent has been shown to improve the efficiency of azeotropic distillation without negatively affecting selectivity or yield.
Interactive Data Table: Solvent Effects on Diastereoselectivity
| Solvent | Coordinating/Non-coordinating | Predominant Transition State | Expected Impact on Stereoselectivity |
| Toluene | Non-coordinating | Cyclic (Zimmermann-Traxler) | Generally high diastereoselectivity |
| Dichloromethane | Non-coordinating | Cyclic (Zimmermann-Traxler) | Generally high diastereoselectivity |
| Tetrahydrofuran (THF) | Coordinating | Acyclic | May lead to lower or altered diastereoselectivity |
Temperature Effects
Reaction temperature is another critical parameter that can influence stereoselectivity. Lowering the temperature generally enhances selectivity by reducing the kinetic energy of the system, which can amplify the small energy differences between diastereomeric transition states. This makes the reaction more likely to proceed through the lowest energy pathway, resulting in a higher diastereomeric or enantiomeric excess.
In the synthesis of chiral sulfinates, for example, the optimal temperature for the reaction of t-BuMgCl with a precursor in toluene was found to be around -15 °C. Conducting reactions at sub-optimal temperatures can lead to the formation of byproducts or reduced selectivity. Similarly, the reaction of a sulfinate with lithium hexamethyldisilazide (LHMDS) in THF is performed under mild conditions at -10 °C to ensure completeness and minimize side reactions.
Interactive Data Table: Temperature Effects on a Representative Reaction
| Reaction Step | Optimal Temperature | Observation |
| t-BuMgCl addition | -15 °C | Optimized for minimal byproduct formation |
| LHMDS reaction | -10 °C | Ensures complete reaction under mild conditions |
Influence of Additives
Additives, particularly Lewis acids, play a significant role in enhancing the electrophilicity of the imine carbon and in organizing the transition state to achieve high stereoselectivity. Common Lewis acids used in conjunction with tert-butanesulfinamide-derived imines include Ti(OEt)4, CuSO4, and InBr3. For instance, the Lewis acid-promoted diastereoselective Petasis reaction of vinylboronic acids with (R)-N-tert-butanesulfinamide and glyoxylic acid showed the best results with InBr3 in dichloromethane at room temperature.
In reactions involving organolithium reagents, which may show lower diastereoselectivity compared to Grignard reagents, aluminum-derived additives can be employed to promote a more organized, cyclic transition state, thereby improving the stereochemical outcome. The choice of additive can be crucial; for example, while Ti(OEt)4 is effective for the formation of ketimines, other reagents like Yb(OTf)3, Cs2CO3, and KHSO4 have been used for aldimine synthesis.
Interactive Data Table: Effect of Additives on Reaction Outcome
| Additive | Reaction Type | Function |
| Ti(OEt)4 | Imine formation | Dehydrating agent and Lewis acid |
| CuSO4 | Imine formation | Dehydrating agent and Lewis acid |
| InBr3 | Petasis reaction | Lewis acid, promotes diastereoselectivity |
| Aluminum-derived additives | Organolithium additions | Promotes cyclic transition state |
Role As a Specialized Chiral Auxiliary Beyond Conventional Ellman Imine Chemistry
Exploitation of the N-Naphthyl Moiety for Directed Stereocontrol
The primary advantage of the N-(2-naphthyl) group lies in its ability to act as a powerful stereodirecting element. Its rigid, planar, and expansive aromatic structure provides a well-defined steric environment that significantly influences the trajectory of incoming nucleophiles. When this sulfinamide is condensed with aldehydes or ketones to form the corresponding N-sulfinyl imines, the naphthyl group, in conjunction with the bulky tert-butyl group on the sulfur atom, effectively shields one of the two diastereotopic faces of the C=N double bond.
This facial bias forces nucleophilic attack to occur predominantly from the less hindered direction, leading to high levels of diastereoselectivity in the addition products. The tert-butanesulfinyl group acts as a key stereodirecting moiety, and the rigid aromatic 2-naphthyl group further refines this control through enhanced steric and electronic effects, which influence both reactivity and stereochemical outcomes. For example, in the addition of organometallic reagents to N-sulfinyl ketimines derived from (R)-N-(2-Naphthyl) tert-butanesulfinamide, the nucleophile preferentially adds to the Re face of the imine to avoid steric repulsion with the bulky naphthyl and tert-butyl groups. This predictable stereocontrol is crucial for establishing the desired absolute configuration of the newly formed stereocenter.
Intramolecular Asymmetric Reactions Involving the N-(2-Naphthyl) Group
The influence of the N-(2-naphthyl) tert-butanesulfinamide auxiliary is particularly notable in intramolecular reactions, where it can facilitate complex cyclizations with high stereocontrol. The auxiliary can serve as a temporary tether or a directing group to orchestrate the formation of cyclic structures, particularly nitrogen-containing heterocycles.
A compelling example is the synthesis of dibenzoazaspirodecanes. nih.gov In this methodology, an initial diastereoselective addition of a 2-bromobenzylmagnesium bromide to a chiral N-tert-butanesulfinyl imine sets a key stereocenter with high diastereocontrol. nih.gov The resulting sulfinamide intermediate is then subjected to a subsequent intramolecular palladium-catalyzed N-arylation reaction. This key cyclization step directly involves the nitrogen atom of the auxiliary's framework, leading to the formation of the target spirocyclic system after desulfinylation. nih.gov
Similarly, the synthesis of tetrahydroquinoline alkaloids like (–)-angustureine has been achieved using N-tert-butanesulfinyl imines derived from 3-(2-bromophenyl)propanal. nih.gov The key step involves a highly diastereoselective Grignard addition, followed by an intramolecular N-arylation that constructs the core heterocyclic scaffold. nih.gov
| Reaction Type | Substrate | Key Transformation | Product Class | Diastereomeric Ratio (dr) | Ref |
| Intramolecular N-Arylation | N-(2-(2-bromobenzyl)cyclohexyl)-tert-butanesulfinamide | Pd-catalyzed cyclization | Dibenzoazaspirodecane | High | nih.gov |
| Intramolecular N-Arylation | N-(3-(2-bromophenyl)propyl) sulfinamide derivative | Pd-catalyzed cyclization | Tetrahydroquinoline | High | nih.gov |
Synthesis of Naphthyl-Functionalized Chiral Amine Derivatives and Intermediates
A primary application of this compound is in the asymmetric synthesis of chiral primary amines. The general and reliable three-step sequence involves:
Condensation: The sulfinamide is condensed with a ketone or aldehyde, typically using a Lewis acid catalyst like titanium(IV) ethoxide, to form a stable N-tert-butanesulfinyl imine. nih.gov
Nucleophilic Addition: A nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium reagent), is added to the electrophilic imine carbon. The stereochemical outcome of this addition is directed by the chiral sulfinyl group, yielding a sulfinamide product with high diastereomeric purity. nih.govwikipedia.org
Deprotection: The tert-butanesulfinyl group is readily cleaved under acidic conditions (e.g., using hydrochloric acid in a protic solvent) to afford the free chiral primary amine or its ammonium (B1175870) salt, while the auxiliary can often be recovered and recycled. nih.govwikipedia.org
This methodology provides a robust route to chiral amines that bear a 2-naphthyl group on the nitrogen atom. These naphthyl-functionalized amines are not only valuable final products but also serve as versatile chiral intermediates for further synthetic elaborations. The naphthyl group can be retained as a key structural component or can be involved in subsequent transformations, such as cross-coupling reactions or further functionalization.
Applications in Complex Molecule Construction with Enhanced Stereocontrol
The reliability and high stereoselectivity afforded by the this compound auxiliary make it a valuable tool in the total synthesis of complex, biologically active molecules. Its ability to set stereocenters with high fidelity early in a synthetic sequence is critical for the efficient construction of intricate molecular architectures.
For instance, the synthesis of the biologically active alkaloid (–)-dihydrotetrabenazine utilized (R)-tert-butanesulfinamide as the chiral source. nih.gov The synthesis commenced with the formation of an enantiopure N-tert-butanesulfinimine, which then underwent a highly diastereoselective allylation (dr = 9:1). nih.gov The major isomer was isolated and carried forward through a base-catalyzed ring closure to form a key cyclized sulfinamide intermediate, which was ultimately converted to the final natural product over several steps. nih.gov
| Target Molecule | Key Reaction Step | Auxiliary | Diastereomeric Ratio (dr) | Ref |
| (–)-Dihydrotetrabenazine | Diastereoselective allylation | (R)-tert-butanesulfinamide | 9:1 | nih.gov |
| Dibenzoazaspirodecanes | Grignard addition to N-sulfinyl imine | (Rs)-N-tert-butanesulfinyl imine | High | nih.gov |
| (–)-Angustureine | Grignard addition to N-sulfinyl imine | (Ss)-N-tert-butanesulfinyl imine | High | nih.gov |
Advanced Research Topics and Future Directions for R N 2 Naphthyl Tert Butanesulfinamide
Development of Novel N-(2-Naphthyl) tert-Butanesulfinamide-Derived Ligands and Auxiliaries
The core structure of (R)-N-(2-Naphthyl) tert-butanesulfinamide serves as a versatile scaffold for the development of new, more sophisticated chiral ligands and auxiliaries. Researchers are exploring structural modifications to fine-tune steric and electronic properties, aiming to enhance stereocontrol, reactivity, and applicability in a broader range of chemical reactions.
One promising area of research is the synthesis of derivatives for specific applications, such as in medicinal chemistry. Studies are underway to create novel anticancer agents based on the this compound framework, with initial findings showing potential cytotoxic effects against certain cancer cell lines. The development of such specialized auxiliaries, where the auxiliary itself is a key component of the final bioactive molecule, represents a highly efficient synthetic strategy.
Furthermore, the naphthyl group can be functionalized to incorporate additional coordinating groups, transforming the simple auxiliary into a bidentate or multidentate ligand. These new ligands can then be used to generate chiral metal complexes for asymmetric catalysis, moving beyond the traditional role as a stoichiometric chiral auxiliary.
Table 1: Areas of Ligand and Auxiliary Development
| Research Area | Objective | Potential Application |
| Medicinal Chemistry Derivatives | Synthesize derivatives with inherent biological activity. | Development of novel therapeutics (e.g., anticancer agents). |
| Functionalized Naphthyl Rings | Introduce coordinating atoms (e.g., N, P, O) onto the naphthyl group. | Creation of novel chiral ligands for asymmetric metal catalysis. |
| Modified Sulfinyl Groups | Replace the tert-butyl group with other bulky substituents. | Fine-tuning of steric hindrance and electronic effects to improve diastereoselectivity in challenging reactions. |
Exploration of New Catalytic Transformations and Substrate Scope Expansion
A significant thrust of current research involves expanding the utility of this compound and its derived imines (sulfinimines) in novel catalytic transformations. While traditionally used for the synthesis of chiral amines via nucleophilic addition, its application in the asymmetric synthesis of complex nitrogen-containing heterocycles is a major area of growth. nih.govrsc.org These heterocyclic motifs are central to many natural products and pharmaceuticals. rsc.org
Methodologies using tert-butanesulfinamide-derived intermediates now provide access to a wide array of structurally diverse N-heterocycles, including:
Piperidines: Key components of numerous alkaloids. nih.gov
Pyrrolidines: Prevalent in bioactive compounds and catalysts. nih.gov
Azetidines: Important building blocks in medicinal chemistry. nih.gov
Aziridines: Versatile intermediates for the synthesis of other amino compounds. nih.gov
Benzofused Heterocycles: Such as tetrahydroquinolines, which are scaffolds for alkaloids like (−)-angustureine. nih.gov
The diastereoselective addition of various nucleophiles to sulfinimines derived from this compound is a key step in these syntheses. nih.govnih.gov For instance, the highly diastereoselective addition of Grignard reagents or organolithium compounds to N-sulfinylimines allows for the construction of chiral amine centers, which can then be elaborated through cyclization reactions to form the desired heterocyclic ring system. nih.govnih.gov Research continues to explore new types of cycloadditions, Mannich-like reactions, and transition-metal-catalyzed processes to further broaden the synthetic scope. nih.gov
Table 2: Examples of N-Heterocycle Synthesis
| Heterocycle Class | Synthetic Approach | Diastereoselectivity (d.r.) | Reference |
| 2-Allylpiperidine | One-pot aminoallylation of a sulfinimine intermediate followed by base-mediated cyclization. | 94:6 | nih.gov |
| Bipyrrolidine Scaffold | Grignard addition to a sulfinimine derived from an (S)-auxiliary, followed by cyclization. | up to 94% de | nih.gov |
| Trifluoromethylated Aziridines | Reaction of N-tert-butanesulfinyl ketimines with dimethylsulfoxonium methylide. | 86:14 to >99:1 | nih.gov |
| (−)-Dihydrotetrabenazine | Diastereoselective allylation of an N-tert-butanesulfinimine followed by ring closure. | 9:1 | nih.gov |
Integration into Flow Chemistry and Scalable Synthetic Processes
Translating laboratory-scale syntheses into industrial production requires processes that are not only efficient but also scalable and safe. The integration of sulfinamide-based methodologies into continuous flow chemistry is a key future direction that addresses these challenges. Flow chemistry offers significant advantages, including enhanced safety by minimizing the volume of hazardous reagents like organometallics at any given time, superior heat and mass transfer, and the potential for automated, continuous production. nih.gov
Recent studies have demonstrated the feasibility of preparing sulfinamide-related compounds using continuous flow strategies. nih.gov For example, a scalable flow process for synthesizing NH2-sulfinamidines has been developed, which involves the in-situ generation of transient sulfurdiimides that react with organometallic reagents. nih.gov This process is robust, allowing for the synthesis of a variety of products and can be scaled up to produce over 12 grams per hour. nih.gov
Adapting the synthesis and application of this compound for flow processes is a logical next step. This would involve developing robust protocols for the key reaction steps: the condensation to form the sulfinimine, the nucleophilic addition, and the cleavage of the auxiliary. The ability to perform these reactions in a continuous manner would make the synthesis of chiral amines and their derivatives more amenable to large-scale industrial applications. researchgate.net Furthermore, improvements in the batch synthesis of the parent tert-butanesulfinamide have already made it more scalable and practical, which is essential for its widespread use. orgsyn.org
Sustainable and Green Chemistry Approaches in Sulfinamide-Based Synthesis
In line with the growing emphasis on sustainable chemistry, future research will increasingly focus on making syntheses involving this compound and related auxiliaries more environmentally friendly. A major advantage of the tert-butanesulfinamide auxiliary is its straightforward cleavage under mild acidic conditions and its potential for recovery and recycling. nih.gov
Other green chemistry considerations include:
Atom Economy: Designing transformations that incorporate a higher percentage of the atoms from the reactants into the final product.
Solvent Choice: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives. nih.govorgsyn.org
Catalytic Variants: Moving from stoichiometric use of the chiral auxiliary to catalytic versions where only a small amount is needed, although this remains a significant challenge.
Process Safety: Improving the synthesis of the auxiliary itself to avoid malodorous and toxic byproducts, an area where progress has already been made for the parent compound. orgsyn.org
By focusing on these principles, the application of this compound can be aligned with the goals of modern, sustainable chemical manufacturing.
Q & A
Q. How can the synthesis of (R)-N-(2-Naphthyl) tert-butanesulfinamide be optimized using titanium ethoxide-mediated condensation?
Methodological Answer: The synthesis involves reacting (R)-tert-butanesulfinamide with 2-naphthyl-derived ketones (e.g., 4-methyltetralone) in the presence of Ti(OEt)₄ as a Lewis acid. Key parameters include:
- Molar ratios : Use a 1.4:1 excess of sulfinamide to ketone (e.g., 3.5 mmol sulfinamide per 2.5 mmol ketone) .
- Solvent : Tetrahydrofuran (THF) under inert conditions, stirred for 12 hours .
- Workup : Hydrolysis with aqueous NH₄Cl, extraction with ethyl acetate, and drying over MgSO₄ .
- Purification : Column chromatography (hexane/ethyl acetate, 4:1) yields the product with 50–78% efficiency .
Q. What are the critical parameters for successful crystallization and X-ray diffraction analysis of this compound?
Methodological Answer:
- Crystallization : Use methanol/water or slow evaporation from dichloromethane to obtain colorless block-shaped crystals .
- Data collection : Employ an Oxford Diffraction Xcalibur Eos diffractometer with MoKα radiation (λ = 0.7107 Å) at 293 K. Collect 3983 reflections (2766 independent) with θ ranging from 3.1° to 28.9° .
- Structure refinement : Use SHELXS-97 for solution and SHELXL-97 for refinement, achieving R₁ = 0.047 and wR₂ = 0.097 .
- Hydrogen bonding : Stabilize the crystal lattice via N–H⋯O interactions (e.g., N–H = 0.86 Å, H⋯O = 2.09 Å) .
Q. How is the compound characterized using spectroscopic and spectrometric techniques?
Methodological Answer:
- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.2 ppm for CH₃, δ ~55 ppm for C), sulfinamide NH (δ ~3.8 ppm), and naphthyl aromatic protons (δ ~7.2–8.0 ppm) .
- FT-IR : Confirm sulfinamide C=S stretch at ~1050 cm⁻¹ and N–H bend at ~1600 cm⁻¹ .
- HRMS (ESI-TOF) : Validate molecular weight (e.g., [M+H]⁺ at m/z 264.1424 for C₁₅H₂₂NOS) .
Advanced Research Questions
Q. How are enantiomeric excess (ee) and diastereomer resolution challenges addressed during synthesis?
Methodological Answer:
- Chiral auxiliary : The (R)-tert-butanesulfinamide group induces stereoselectivity during imine formation, favoring one diastereomer .
- Chromatographic resolution : Separate diastereomers using silica gel columns with hexane/ethyl acetate gradients. Monitor fractions via TLC and NMR .
- Recycling : Recover tert-butanesulfinamide by treating reaction byproducts with HCl in cyclopentyl methyl ether, yielding sulfinamide in 97% purity .
Q. How do hydrogen-bonding interactions influence crystal packing and stability?
Methodological Answer:
- Chain formation : N–H⋯O hydrogen bonds link molecules into 1D chains parallel to the crystallographic a-axis (e.g., symmetry code: x, y+1, z) .
- Thermal stability : Stronger hydrogen bonds correlate with higher melting points (e.g., 427 K for this compound) .
- DFT validation : Compare experimental bond lengths/angles with computational models to confirm intermolecular interactions .
Q. What computational methods (e.g., DFT) are used to study stereoelectronic effects in this compound?
Methodological Answer:
- Geometry optimization : Use Gaussian 09 with B3LYP/6-31G(d) to model the sulfinamide’s conformation and compare with X-ray data .
- Transition-state analysis : Calculate activation barriers for diastereomer interconversion using M06-2X/cc-pVTZ .
- NBO analysis : Evaluate hyperconjugative interactions between the sulfinyl group and naphthyl ring .
Q. How can the tert-butanesulfinyl group be recycled from reaction byproducts?
Methodological Answer:
- Deprotection : Treat N-sulfinyl intermediates with 4 M HCl in cyclopentyl methyl ether to cleave the sulfinamide group .
- Isolation : Filter the resulting amine hydrochloride and recover tert-butanesulfinyl chloride from the organic phase .
- Re-synthesis : React the chloride with aqueous NH₃ to regenerate tert-butanesulfinamide (97% yield) .
Q. What role does this compound play in asymmetric catalysis or natural product synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
